molecular formula C25H32ClN3O3S B3539413 [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone

[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B3539413
M. Wt: 490.1 g/mol
InChI Key: UAGXDZDUXBBYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise as a ligand for serotonin receptors, which are involved in various neurological processes. This makes it a candidate for the development of new drugs for the treatment of psychiatric and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions .

Mechanism of Action

The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate their activity, leading to changes in neurotransmitter levels and signaling pathways. This can result in various physiological effects, including alterations in mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone apart is its unique combination of piperazine and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN3O3S/c1-18-15-19(2)24(20(3)16-18)33(31,32)29-9-7-21(8-10-29)25(30)28-13-11-27(12-14-28)23-6-4-5-22(26)17-23/h4-6,15-17,21H,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGXDZDUXBBYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 2
Reactant of Route 2
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 3
Reactant of Route 3
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 6
Reactant of Route 6
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.